molecular formula C18H29N5O3S3 B12420097 [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate

Cat. No.: B12420097
M. Wt: 459.7 g/mol
InChI Key: OXIFUPYMITXGGK-UHFFFAOYSA-N
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Description

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a sulfamoylanilino group, a dimethylamino propyl group, and a piperazine carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the sulfamoylanilino intermediate: This step involves the reaction of aniline with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent side reactions.

    Introduction of the oxoethyl group: The sulfamoylanilino intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, under basic conditions to form the oxoethyl derivative.

    Formation of the piperazine carbodithioate: The final step involves the reaction of the oxoethyl derivative with 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; typically carried out in polar solvents at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate involves its interaction with specific molecular targets. The sulfamoylanilino group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine carbodithioate moiety can form covalent bonds with specific amino acid residues, leading to the modification of protein function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate is unique due to its combination of functional groups, which allows for diverse chemical reactions and interactions. Its ability to form covalent bonds with specific molecular targets sets it apart from other similar compounds, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18H29N5O3S3

Molecular Weight

459.7 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate

InChI

InChI=1S/C18H29N5O3S3/c1-21(2)8-3-9-22-10-12-23(13-11-22)18(27)28-14-17(24)20-15-4-6-16(7-5-15)29(19,25)26/h4-7H,3,8-14H2,1-2H3,(H,20,24)(H2,19,25,26)

InChI Key

OXIFUPYMITXGGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCN(CC1)C(=S)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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